molecular formula C27H24O8 B11141576 1-(3,4-Dimethoxyphenyl)-2-({3-[(3,4-dimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone

1-(3,4-Dimethoxyphenyl)-2-({3-[(3,4-dimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone

Cat. No.: B11141576
M. Wt: 476.5 g/mol
InChI Key: SSVFUKQRKMFXHM-UHFFFAOYSA-N
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Description

2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}-1-(3,4-dimethoxyphenyl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes benzofuran and dimethoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}-1-(3,4-dimethoxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxybenzoyl chloride with a benzofuran derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The use of a suitable solvent, like dichloromethane, and a base, such as triethylamine, facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}-1-(3,4-dimethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, ethers.

Scientific Research Applications

2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}-1-(3,4-dimethoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(3,4-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}-1-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoyl chloride: A precursor in the synthesis of the target compound.

    3-(3,4-Dimethoxyphenyl)-1-propanol: Shares structural similarities and may exhibit similar reactivity.

    2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Another related compound with potential for similar applications.

Uniqueness

2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}-1-(3,4-dimethoxyphenyl)ethan-1-one is unique due to its combination of benzofuran and dimethoxybenzoyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H24O8

Molecular Weight

476.5 g/mol

IUPAC Name

2-[[3-(3,4-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy]-1-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C27H24O8/c1-30-23-8-5-16(11-25(23)32-3)21(28)15-34-18-7-10-22-19(13-18)20(14-35-22)27(29)17-6-9-24(31-2)26(12-17)33-4/h5-14H,15H2,1-4H3

InChI Key

SSVFUKQRKMFXHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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